molecular formula C5H10NO6P B121350 2-Amino-4-oxo-5-phosphonopentanoic acid CAS No. 150039-21-7

2-Amino-4-oxo-5-phosphonopentanoic acid

Cat. No.: B121350
CAS No.: 150039-21-7
M. Wt: 211.11 g/mol
InChI Key: OLCWOBHEVRCMLO-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-5-phosphonopentanoic acid is a chemical compound with the molecular formula C5H10NO6P. It is known for its role as a selective NMDA receptor antagonist, which means it can inhibit the activity of NMDA receptors by blocking the binding of glutamate . This compound is often used in biochemical research to study various cellular processes and neurological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-5-phosphonopentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of norvaline derivatives, which are reacted with phosphonic acid derivatives to form the desired compound . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-5-phosphonopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

2-Amino-4-oxo-5-phosphonopentanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 2-Amino-4-oxo-5-phosphonopentanoic acid involves its role as an NMDA receptor antagonist. By competitively inhibiting the binding of glutamate to NMDA receptors, it can modulate synaptic transmission and plasticity. This inhibition can affect various molecular targets and pathways, including those involved in learning and memory .

Comparison with Similar Compounds

2-Amino-4-oxo-5-phosphonopentanoic acid is often compared with other NMDA receptor antagonists, such as:

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications .

Properties

IUPAC Name

2-amino-4-oxo-5-phosphonopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO6P/c6-4(5(8)9)1-3(7)2-13(10,11)12/h4H,1-2,6H2,(H,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWOBHEVRCMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150039-21-7
Record name 2-Amino-4-oxo-5-phosphonopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150039217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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